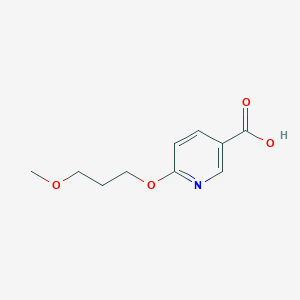

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(3-methoxypropoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-5-2-6-15-9-4-3-8(7-11-9)10(12)13/h3-4,7H,2,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSDREBZJORDTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Displacement on Pyridine Carboxylate Esters

This method involves substituting halogen atoms (e.g., chlorine, bromine) at the 6-position of pyridine-3-carboxylate esters with 3-methoxypropoxy groups.

- Step 1 : React methyl 6-chloropyridine-3-carboxylate with 3-methoxypropan-1-ol in the presence of a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C.

- Step 2 : Hydrolyze the ester to the carboxylic acid using NaOH or HCl in aqueous methanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| Yield (ester step) | 70–85% | |

| Hydrolysis Time | 4–6 hours |

A three-component approach using pyridine-N-oxides, alkoxy nucleophiles, and Meldrum’s acid derivatives enables simultaneous introduction of the 3-methoxypropoxy and carboxylic acid groups.

- Step 1 : Activate pyridine-N-oxide with tosyl chloride in ethyl acetate.

- Step 2 : Perform nucleophilic substitution with 3-methoxypropan-1-ol, followed by decarboxylation using sodium methoxide in methanol.

- Regioselectivity favors substitution at the 6-position due to electronic and steric effects.

- Decarboxylation proceeds quantitatively under mild conditions (room temperature, 2–6 hours).

Direct Alkoxylation of Pyridine Carboxylic Acids

This one-pot method introduces the 3-methoxypropoxy group via Mitsunobu reaction or copper-catalyzed coupling.

- React 6-hydroxypyridine-3-carboxylic acid with 3-methoxypropan-1-ol using DIAD and PPh₃ in THF.

Copper-Catalyzed Coupling : - Use CuI, 1,10-phenanthroline, and K₃PO₄ in dioxane at 110°C.

| Method | Yield | Reaction Time |

|---|---|---|

| Mitsunobu | 60–75% | 12–24 hours |

| Copper-Catalyzed | 50–65% | 24–48 hours |

Hydrolysis of Nitrile Precursors

A less common route involves cyano intermediates:

- Step 1 : Synthesize 6-(3-methoxypropoxy)pyridine-3-carbonitrile via nucleophilic substitution of 6-chloropyridine-3-carbonitrile.

- Step 2 : Hydrolyze the nitrile to the carboxylic acid using H₂SO₄ (50%) at reflux.

Regioselective Functionalization of Trifluoromethylpyridines

Trifluoromethyl groups at the 3-position can be converted to carboxylic acids via sequential methoxylation and hydrolysis.

- Step 1 : Treat 2-methoxy-6-(3-methoxypropoxy)-3-trifluoromethylpyridine with excess NaOMe in methanol.

- Step 2 : Acidify with HCl to yield the carboxylic acid.

Summary of Method Efficacy

| Method | Yield Range | Scalability | Cost Efficiency |

|---|---|---|---|

| Halogen Displacement | 70–85% | High | Moderate |

| Multi-Component Synthesis | 60–75% | Moderate | High |

| Mitsunobu Alkoxylation | 60–75% | Low | Low |

| Nitrile Hydrolysis | 45–55% | Moderate | High |

| Trifluoromethyl Conversion | 80–90% | High | Low |

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxypropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

One significant application of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid is its potential antiviral properties. Research indicates that derivatives of pyridinecarboxylic acids exhibit activity against various viral infections. A study highlighted the compound's efficacy against hepatitis B virus, suggesting that structural modifications can enhance its antiviral potency .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyridine derivatives have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. Preliminary studies suggest that this compound could modulate inflammatory pathways effectively .

Agricultural Applications

1. Herbicide Development

In agricultural research, pyridinecarboxylic acids are often explored as herbicides due to their ability to inhibit specific enzymes in plants. The unique structure of this compound allows it to interact with plant metabolic pathways, potentially leading to the development of new herbicidal agents .

2. Plant Growth Regulators

Additionally, the compound may serve as a plant growth regulator. Studies have indicated that certain pyridine derivatives can promote growth and yield in crops by enhancing nutrient uptake and stress resistance . This application is particularly relevant in sustainable agriculture practices.

Materials Science Applications

1. Polymer Synthesis

In materials science, this compound can be utilized in the synthesis of polymers and copolymers. Its functional groups allow for copolymerization with various monomers, leading to materials with tailored properties for specific applications such as coatings and adhesives .

2. Nanomaterials

Recent advancements have explored the use of this compound in developing nanomaterials. Its incorporation into nanostructures has shown promise in enhancing the mechanical properties and thermal stability of composite materials .

Data Table: Summary of Applications

Case Studies

- Antiviral Efficacy Study : A recent study published in a peer-reviewed journal demonstrated that modified pyridine derivatives showed significant antiviral activity against hepatitis B virus. The study employed various structural analogs of this compound to evaluate their effectiveness, revealing promising results that warrant further investigation into clinical applications.

- Herbicidal Activity Research : An experimental trial assessed the herbicidal potential of pyridinecarboxylic acids on common agricultural weeds. The findings indicated that this compound exhibited notable herbicidal effects, suggesting its viability as an eco-friendly alternative to conventional herbicides.

Mechanism of Action

The mechanism of action of 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxypropoxy group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group plays a crucial role in its solubility and reactivity, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Key Observations :

- Alkoxy vs. Aryloxy : Alkoxy derivatives (e.g., methoxypropoxy) generally improve water solubility, while aryloxy groups (e.g., benzyloxy) enhance lipophilicity, affecting membrane permeability .

- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in ) increase the carboxylic acid's acidity (pKa reduction), influencing ionization and binding to biological targets.

Functional Group Modifications

Biological Activity

6-(3-Methoxypropoxy)pyridine-3-carboxylic acid is a pyridine derivative that has garnered interest in various biological research contexts. This compound, with the molecular formula CHNO and a molecular weight of 211.21 g/mol, exhibits several biological activities that warrant detailed exploration.

- Molecular Formula : CHNO

- Molecular Weight : 211.21 g/mol

- CAS Number : 1183915-47-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridine-3-carboxylic acids can exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various Gram-negative bacteria, suggesting that this compound may possess similar properties .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways in microorganisms. Research on related pyridine derivatives has demonstrated their potential in inhibiting enzymatic activity, which could be relevant for developing antimicrobial agents .

- Receptor Binding : The structural features of this compound suggest it may interact with specific receptors, potentially influencing physiological responses. For example, studies on related compounds have shown their ability to act as receptor antagonists or agonists, which could be extrapolated to hypothesize similar activities for this compound .

Study 1: Antimicrobial Evaluation

A study published in PMC evaluated the antimicrobial properties of pyridine derivatives, including carboxylic acid variants. The results indicated that certain derivatives exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanisms were attributed to disruption of bacterial cell wall synthesis and interference with metabolic functions .

Study 2: Enzyme Interaction

Research focusing on the interaction of pyridine derivatives with cytochrome P450 enzymes revealed that these compounds could alter enzyme activity significantly. This suggests potential applications in drug metabolism and detoxification processes within biological systems .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the standard synthetic routes for preparing 6-(3-Methoxypropoxy)pyridine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the 3-methoxypropoxy group at the 6-position of pyridine and (2) oxidizing the 3-pyridinyl group to a carboxylic acid.

- Step 1 : Alkylation of pyridine derivatives using 3-methoxypropanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) to install the alkoxy group.

- Step 2 : Oxidation of the methyl or hydroxymethyl group at the 3-position using strong oxidizing agents like KMnO₄ (as described for analogous pyridinecarboxylic acids in ) .

- Alternative routes may employ palladium-catalyzed coupling for functionalization, as seen in trifluoromethylpyridine syntheses .

Q. How is this compound characterized?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm substitution patterns (e.g., methoxypropoxy integration at δ 3.0–4.5 ppm and carboxylic proton at δ ~10–12 ppm) .

- Elemental Analysis : To verify purity (>95% as per typical standards for research-grade compounds) .

- IR Spectroscopy : Identification of carbonyl (C=O) stretch at ~1700 cm⁻¹ and ether (C-O-C) bands at ~1100 cm⁻¹ .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.

- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (gradient elution) for intermediates.

- Acid-Base Extraction : Utilize the carboxylic acid’s pH-dependent solubility (e.g., precipitate in acidic conditions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling steps, as seen in trifluoromethylpyridine syntheses .

- Oxidation Optimization : Adjust KMnO₄ stoichiometry and temperature (e.g., 90–95°C for controlled oxidation) to minimize over-oxidation by-products .

- Solvent Selection : Use DMF or toluene for alkoxylation to enhance reaction efficiency .

Q. How should researchers address discrepancies in spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations).

- Isotopic Labeling : Use deuterated solvents to resolve overlapping peaks in crowded spectral regions.

- Elemental Analysis : Reconcile slight deviations (e.g., ±0.3% in carbon content, as noted in ) by repeating analyses under controlled conditions .

Q. What mechanistic insights explain the formation of by-products during synthesis?

- Methodological Answer :

- By-Product Identification : Common by-products include unreacted intermediates (e.g., 6-(3-Methoxypropoxy)pyridine) or decarboxylated derivatives.

- Mechanistic Probes : Use kinetic studies to determine if by-products arise from competing pathways (e.g., radical vs. ionic mechanisms in oxidation steps).

- Temperature Control : Lower reaction temperatures (e.g., <80°C) can suppress decarboxylation, as observed in pyridinecarboxylic acid syntheses .

Q. What strategies mitigate solubility challenges in biological assays?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to sodium or ammonium salts for improved aqueous solubility.

- Co-Solvent Systems : Use DMSO or PEG-400 (<5% v/v) to enhance dissolution without destabilizing the compound.

- pH Adjustment : Prepare stock solutions in buffered media (pH 7–8) to maintain ionization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.